2-Amino-4-methyl-5-nitropyridine

概述

描述

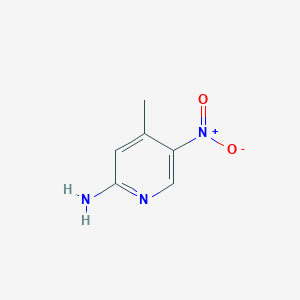

2-Amino-4-methyl-5-nitropyridine (CAS: 21901-40-6) is a nitro-substituted pyridine derivative with the molecular formula C₆H₇N₃O₂ and a molecular weight of 153.13 g/mol . Key physicochemical properties include:

- Melting point: 223–225°C

- Density: 1.354 g/cm³

- Boiling point: 351.9°C (at 760 mmHg)

- Appearance: Yellow crystalline solid .

The compound features a pyridine ring substituted with amino (–NH₂), methyl (–CH₃), and nitro (–NO₂) groups at the 2-, 4-, and 5-positions, respectively. Its basic nature (due to the amino group) distinguishes it from acidic matrices like α-cyano-4-hydroxycinnamic acid, making it suitable for MALDI mass spectrometry of acid-sensitive biomolecules .

准备方法

Synthetic Routes and Reaction Conditions:

Nitration of 2-Amino-4-methylpyridine: The synthesis of 2-Amino-4-methyl-5-nitropyridine typically involves the nitration of 2-Amino-4-methylpyridine.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

化学反应分析

Types of Reactions:

Reduction: 2-Amino-4-methyl-5-nitropyridine can undergo reduction reactions to convert the nitro group to an amino group.

Common Reagents and Conditions:

Reducing Agents: Hydrazine hydrate, catalytic hydrogenation.

Nitrating Agents: Concentrated nitric acid, sulfuric acid.

Major Products Formed:

Reduction: 2-Amino-4-methyl-5-aminopyridine.

Substitution: Various substituted pyridines depending on the nucleophile used.

科学研究应用

Analytical Chemistry

AMNP is primarily utilized in the preparation of matrix mixtures for matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS). This technique is crucial for direct tissue analysis, allowing researchers to study biomolecular profiles while preserving tissue integrity. The application of AMNP in this context enhances the sensitivity and specificity of peptide analysis, facilitating advancements in proteomics and biomarker discovery .

Case Study: Direct Tissue Analysis

A study demonstrated that AMNP-based matrices significantly improved the detection limits of peptides in tissue samples, providing better spatial resolution and molecular identification compared to traditional methods. This advancement has implications for cancer research, where precise biomolecular profiling is vital for diagnosis and treatment planning.

Organic Synthesis

AMNP serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its nitro group can be reduced to amines or further functionalized to create complex molecules that exhibit biological activity.

Case Study: Synthesis of Bioactive Compounds

Research has shown that derivatives of AMNP possess antimicrobial properties. By modifying the nitro group, chemists can develop new compounds with enhanced efficacy against bacterial strains, contributing to the search for novel antibiotics .

Material Science

In material science, AMNP is explored for its potential use in developing conductive polymers and organic electronic materials. Its unique electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and solar cells.

Data Table: Properties Relevant to Material Science Applications

| Property | Value |

|---|---|

| Conductivity | Moderate |

| Thermal Stability | High |

| Optical Absorption Range | UV to visible spectrum |

作用机制

The mechanism of action of 2-Amino-4-methyl-5-nitropyridine in biological systems involves its interaction with molecular targets such as DNA-dependent protein kinases. The compound can inhibit the activity of these kinases, thereby affecting the DNA repair pathways and potentially leading to cell cycle arrest and apoptosis in cancer cells . The nitro group plays a crucial role in the compound’s reactivity and interaction with biological molecules.

相似化合物的比较

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

4-Methyl-3-nitropyridine (CAS 3430-16-8)

- Molecular formula : C₆H₆N₂O₂

- Molecular weight : 138.13 g/mol

- Melting point: Not explicitly reported (lower than 223°C, inferred from structural simplicity).

- Key differences: The nitro group at the 3-position and absence of an amino group reduce polarity and basicity compared to 2-amino-4-methyl-5-nitropyridine. This compound is less suited for applications requiring hydrogen bonding or proton donation .

2-Amino-3-nitropyridine (CAS 4214-75-9)

- Molecular formula : C₅H₅N₃O₂

- Molecular weight : 139.11 g/mol

- Key differences: Lacks the methyl group, leading to reduced steric hindrance and lower lipophilicity.

Halogen-Substituted Derivatives

2-Amino-5-bromo-4-methyl-3-nitropyridine (CAS 100367-40-6)

- Molecular formula : C₆H₆BrN₃O₂

- Molecular weight : 247.03 g/mol

- Melting point : 170°C

- Key differences: Bromine at the 5-position increases molecular weight and introduces steric/electronic effects. The bromo substituent may enhance cross-coupling reactivity (e.g., Suzuki reactions) compared to the non-halogenated parent compound .

2-Amino-5-bromo-3-nitropyridine (CAS 6945-68-2)

- Molecular formula : C₅H₄BrN₃O₂

- Molecular weight : 218.02 g/mol

- Melting point : 208–210°C

- The higher melting point compared to the bromo-methyl analog (170°C) suggests stronger crystal lattice interactions .

Multi-Nitro Derivatives

2-Amino-3,5-dinitropyridine (CAS 3073-30-1)

- Molecular formula : C₅H₄N₄O₄

- Molecular weight : 184.11 g/mol

- Melting point : 192°C

- Key differences : Two nitro groups increase electron-withdrawing effects, making the compound more electrophilic. This enhances reactivity in nucleophilic aromatic substitution but reduces stability under basic conditions .

Pyrimidine Analogs

4-Amino-2-chloro-6-methyl-5-nitropyrimidine (CAS 5453-06-5)

- Molecular formula : C₅H₆ClN₅O₂

- Molecular weight : 203.59 g/mol

- Appearance : Orange solid

- Key differences : The pyrimidine ring (two nitrogen atoms) vs. pyridine alters electronic properties. Chlorine at the 2-position enhances reactivity in nucleophilic displacement reactions, making it useful in pharmaceutical intermediates .

Application-Specific Comparison

MALDI Mass Spectrometry Matrices

- This compound: Basic matrix ideal for acid-sensitive peptides/proteins. Outperforms acidic matrices (e.g., sinapinic acid) in preserving labile compounds during ionization .

- α-Cyano-4-hydroxycinnamic Acid: Acidic matrix (pH ~2) unsuitable for samples prone to degradation in low-pH environments .

Research Findings and Implications

- Spectroscopic Differences: Vibrational studies show that nitro group positioning (3- vs. 5-) in 2-amino-4-methylpyridine derivatives significantly alters IR and Raman spectra, impacting molecular packing in crystals .

- Synthetic Utility : Bromo- and chloro-substituted analogs are valuable intermediates in drug discovery, enabling functionalization via cross-coupling or nucleophilic substitution .

- Thermal Stability: Higher melting points in nitro-rich derivatives (e.g., 2-amino-3,5-dinitropyridine) correlate with stronger intermolecular interactions but reduced thermal stability under acidic/basic conditions .

生物活性

2-Amino-4-methyl-5-nitropyridine (AMNP) is a compound of significant interest due to its diverse biological activities, particularly as an inhibitor of monoamine oxidase (MAO) and its potential applications in neuroprotection and cancer therapy. This article provides a detailed overview of the biological activity of AMNP, supported by data tables, research findings, and case studies.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 170.15 g/mol

Synthesis:

AMNP can be synthesized through various methods, including nitration of 4-methylpyridine followed by reduction and amination processes. A notable method involves the reaction of 3-nitropyridine with amines, yielding AMNP with acceptable yields .

Inhibition of Monoamine Oxidase (MAO)

One of the most significant biological activities of AMNP is its role as an inhibitor of the MAO enzymes, particularly MAO-B. MAO-B is involved in the oxidative deamination of neurotransmitters such as dopamine and phenylethylamine, making it a target for treating neurodegenerative diseases like Parkinson's disease.

- Inhibition Studies:

- AMNP has been shown to effectively inhibit MAO-B activity in vitro, demonstrating potential neuroprotective effects by decreasing oxidative stress in neuronal cells .

- The inhibitory potency was assessed using fluorescence-based detection methods, revealing that AMNP significantly reduces hydrogen peroxide production, a reactive oxygen species linked to neurotoxicity .

Neuroprotective Effects

AMNP exhibits neuroprotective properties that may be beneficial in treating neuroinflammatory conditions and neurodegenerative diseases. The compound's ability to block oxidative stress pathways suggests its potential utility in:

- Alzheimer's Disease

- Parkinson's Disease

- Migraine Treatment

Research indicates that AMNP may prevent the catabolic degradation of dopamine, thus maintaining higher levels of this crucial neurotransmitter in the brain .

Anticancer Activity

Recent studies have explored the anticancer potential of AMNP. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.

- Cytotoxicity Assays:

Research Findings and Case Studies

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-4-methyl-5-nitropyridine, and how can regioselectivity be controlled during nitration?

- Methodology : A common approach involves nitration of 2-amino-4-methylpyridine using mixed acids (e.g., HNO₃/H₂SO₄). Regioselectivity is influenced by substituent directing effects: the amino group (-NH₂) directs nitration to the para position relative to itself, while the methyl group (-CH₃) stabilizes intermediates via hyperconjugation. Temperature control (45–50°C) and stoichiometric monitoring are critical to minimize byproducts like 3-nitro isomers .

- Validation : Post-synthesis, HPLC or GC-MS can confirm purity, while ¹H/¹³C NMR and IR verify regiochemistry via characteristic nitro group vibrations (~1520 cm⁻¹) and proton shifts .

Q. How should this compound be purified to achieve >95% purity for spectroscopic studies?

- Methodology : Recrystallization from ethanol/water mixtures (7:3 v/v) is effective due to the compound’s moderate solubility in polar solvents. For trace impurities, column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:4) is recommended .

- Quality Control : Monitor purity via melting point (mp 223–225°C) and TLC (Rf ≈ 0.5 in ethyl acetate/hexane) .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Risk Mitigation : The compound is classified as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation). Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation of dust. In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical evaluation .

- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent photodegradation and oxidation .

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- Techniques :

- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions between amino and nitro groups) .

- FT-IR : Confirms nitro (-NO₂) stretches at 1520 cm⁻¹ and N–H bending at 1620 cm⁻¹ .

- NMR : ¹H NMR in DMSO-d₆ shows a singlet for methyl protons (~δ 2.3 ppm) and broad peaks for amino protons (~δ 6.5 ppm) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodology : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to compute HOMO-LUMO gaps, polarizability, and hyperpolarizability. These properties are critical for assessing nonlinear optical (NLO) potential. Exact exchange terms improve accuracy for nitro-aromatic systems .

- Validation : Compare computed dipole moments (≈5.2 D) and UV-Vis spectra (λmax ~350 nm) with experimental data .

Q. What strategies stabilize this compound cocrystals for enhanced thermal stability?

- Approach : Co-crystallize with hydrogen-bond acceptors like 2,4-dinitrophenol (DNP). The nitro groups form π-π interactions, while the amino group engages in N–H···O bonds, increasing decomposition onset temperatures by ~40°C compared to the pure compound .

- Analysis : Use DSC/TGA to monitor thermal stability (e.g., decomposition onset at 250°C vs. 210°C for pure compound) .

Q. How does solvent choice impact the solubility and reactivity of this compound in Suzuki-Miyaura couplings?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility but may deactivate Pd catalysts. Optimize with mixed solvents (e.g., DMF/H₂O, 9:1) and ligand systems (e.g., SPhos) to improve cross-coupling yields. Monitor reaction progress via LC-MS .

Q. What mechanistic insights explain the compound’s sensitivity to photodegradation?

- Pathway : UV exposure induces nitro-to-nitrito isomerization, followed by radical formation (detected via EPR). Stabilize by adding radical scavengers (e.g., BHT) or using UV-filtered lighting .

Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in this compound crystals?

- Method : Generate Hirshfeld surfaces using CrystalExplorer to quantify interaction types (e.g., H···O/N contacts ≈55% of surface area). Fingerprint plots differentiate dominant interactions (e.g., O···H vs. C···C) .

Q. What are the challenges in achieving regioselective functionalization of the pyridine ring, and how can directing groups be leveraged?

- Strategy : The amino group acts as a meta-director, but steric hindrance from the methyl group can shift selectivity. Use Pd-catalyzed C–H activation with directing auxiliaries (e.g., pyridine-2-yl groups) to target C-3 or C-6 positions .

属性

IUPAC Name |

4-methyl-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRBBNZYMXKTQAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20287770 | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21901-40-6 | |

| Record name | 21901-40-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20287770 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4-methyl-5-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。